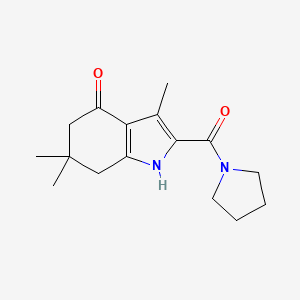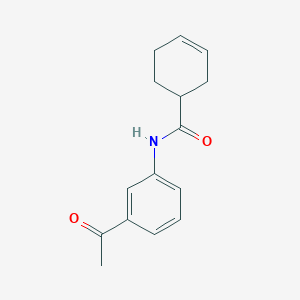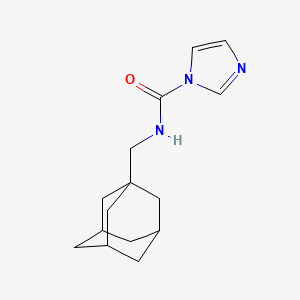
N-(1-adamantylmethyl)imidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)imidazole-1-carboxamide, also known as AICA riboside or Acadesine, is a nucleoside analogue that has gained attention for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurodegenerative disorders. This compound is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in energy metabolism and cellular homeostasis.
作用機序
N-(1-adamantylmethyl)imidazole-1-carboxamide riboside activates AMPK, which is a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of anabolic pathways such as protein synthesis and fatty acid synthesis, and the stimulation of catabolic pathways such as glucose uptake and fatty acid oxidation. This results in the restoration of cellular energy balance and the promotion of cellular homeostasis.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)imidazole-1-carboxamide riboside has various biochemical and physiological effects, including the activation of AMPK, the inhibition of mTOR signaling, the induction of autophagy, and the modulation of oxidative stress. These effects lead to the improvement of glucose metabolism, the reduction of inflammation, and the protection against cellular damage.
実験室実験の利点と制限
N-(1-adamantylmethyl)imidazole-1-carboxamide riboside has several advantages for lab experiments, including its potency, specificity, and availability. However, there are also several limitations to using N-(1-adamantylmethyl)imidazole-1-carboxamide riboside in lab experiments, including its instability in aqueous solutions, its potential for off-target effects, and the need for appropriate controls.
将来の方向性
There are several future directions for N-(1-adamantylmethyl)imidazole-1-carboxamide riboside research, including the investigation of its potential therapeutic applications in other fields such as metabolic disorders, infectious diseases, and aging. Additionally, the development of more stable and specific analogues of N-(1-adamantylmethyl)imidazole-1-carboxamide riboside may improve its efficacy and reduce its potential for off-target effects. Finally, the elucidation of the molecular mechanisms underlying N-(1-adamantylmethyl)imidazole-1-carboxamide riboside's effects may provide insights into new therapeutic targets and strategies.
Conclusion:
In conclusion, N-(1-adamantylmethyl)imidazole-1-carboxamide riboside is a promising compound with potential therapeutic applications in various fields. Its activation of AMPK and modulation of cellular metabolism make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
合成法
N-(1-adamantylmethyl)imidazole-1-carboxamide riboside can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 1-adamantylmethylamine with imidazole-1-carboxylic acid followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group and the reaction with ribose-1,2-cyclic carbonate to form N-(1-adamantylmethyl)imidazole-1-carboxamide riboside. Enzymatic synthesis involves the use of purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) to catalyze the conversion of 1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide to N-(1-adamantylmethyl)imidazole-1-carboxamide riboside.
科学的研究の応用
N-(1-adamantylmethyl)imidazole-1-carboxamide riboside has been extensively studied for its potential therapeutic applications in various fields. In cancer research, N-(1-adamantylmethyl)imidazole-1-carboxamide riboside has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In cardiovascular research, N-(1-adamantylmethyl)imidazole-1-carboxamide riboside has been shown to protect against ischemia-reperfusion injury and improve cardiac function. In neurodegenerative disorder research, N-(1-adamantylmethyl)imidazole-1-carboxamide riboside has been shown to improve cognitive function and protect against neuronal damage.
特性
IUPAC Name |
N-(1-adamantylmethyl)imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-14(18-2-1-16-10-18)17-9-15-6-11-3-12(7-15)5-13(4-11)8-15/h1-2,10-13H,3-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLUALRIAABUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)

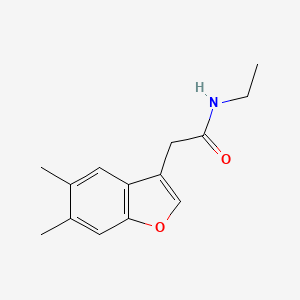

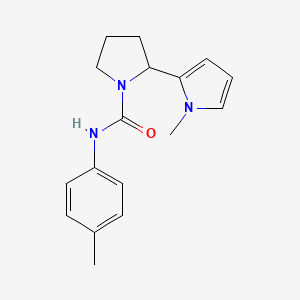
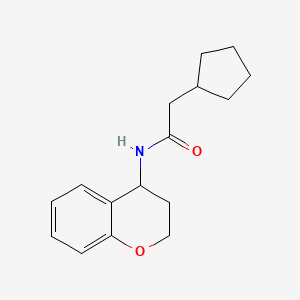
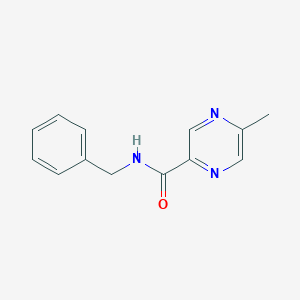
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
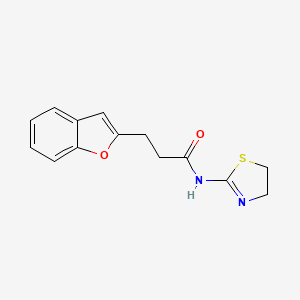
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
